molecular formula C16H23BrN4O B13327504 Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol

Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol

Cat. No.: B13327504
M. Wt: 367.28 g/mol
InChI Key: GUZFNXHIDOWRKS-UHFFFAOYSA-N
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Description

Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol is a complex organic compound with a unique structure that includes a brominated pyrrolopyrimidine moiety and a cyclohexanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Bromination: Introduction of the bromine atom into the pyrrolopyrimidine ring.

    Amination: Incorporation of the butylamino group.

    Cyclohexanol Formation: Formation of the cyclohexanol moiety through appropriate reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the cyclohexanol group to a ketone or carboxylic acid.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyclohexanol group may yield cyclohexanone or cyclohexanoic acid, while substitution of the bromine atom may yield various substituted derivatives.

Scientific Research Applications

Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The brominated pyrrolopyrimidine moiety may interact with enzymes or receptors, leading to modulation of their activity. The butylamino group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol can be compared with other similar compounds, such as:

    Rel-(1r,4r)-4-(5-chloro-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    Rel-(1r,4r)-4-(5-bromo-2-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol: Similar structure but with a methylamino group instead of butylamino.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H23BrN4O

Molecular Weight

367.28 g/mol

IUPAC Name

4-[5-bromo-2-(butylamino)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol

InChI

InChI=1S/C16H23BrN4O/c1-2-3-8-18-16-19-9-13-14(17)10-21(15(13)20-16)11-4-6-12(22)7-5-11/h9-12,22H,2-8H2,1H3,(H,18,19,20)

InChI Key

GUZFNXHIDOWRKS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)Br

Origin of Product

United States

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